molecular formula C16H16O4 B1251252 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy-

2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy-

Cat. No.: B1251252
M. Wt: 272.29 g/mol
InChI Key: NWPBSPADEDDKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is a phenanthrene compound isolated from the plant Dendrobium formosum. It has garnered significant interest in the scientific community due to its intriguing biological activities, particularly its potential anticancer properties .

Preparation Methods

2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be isolated from natural sources such as Dendrobium formosum. The extraction process typically involves the use of solvents like ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exerts its effects primarily through the suppression of extracellular signal-regulated kinase activity. This leads to the modulation of Bcl-2 family protein levels, ultimately inducing apoptosis in cancer cells . The compound’s ability to inhibit extracellular signal-regulated kinase activity makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is part of a group of phenanthrene compounds isolated from Dendrobium species. Similar compounds include:

  • Lusianthridin
  • Cannabidihydrophenanthrene
  • Coelonin
  • Hircinol
  • Eulophiol

Compared to these compounds, erianthridin stands out due to its potent apoptosis-inducing effects and its ability to modulate specific molecular pathways .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3

InChI Key

NWPBSPADEDDKAO-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O

Canonical SMILES

COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O

Synonyms

9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene
erianthridin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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